N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
Overview
Description
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazinyl group, a sulfonamide group, and a methyl group attached to a benzene ring, making it a versatile molecule for chemical reactions and modifications.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the activity of cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This is similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound’s action on the cyclooxygenase enzymes affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing inflammation and pain .
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production would likely result in decreased inflammation and pain . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with hydrazine derivatives. One common method includes the following steps:
Starting Material: N-methylbenzenesulfonamide.
Reagent: Hydrazine hydrate.
Solvent: Methanol or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically 3-4 hours, under stirring.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Automated Purification: Utilizing automated systems for purification, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Azides or nitroso derivatives.
Reduction Products: Hydrazones or amines.
Substitution Products: Sulfonamide derivatives with various substituents.
Scientific Research Applications
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups on the benzene ring.
N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide: Contains a pyridine ring and sulfanyl group.
N-(2-hydrazinyl-2-oxoethyl)-1H-indole-2-carboxamide: Features an indole ring.
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(7-9(13)11-10)16(14,15)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUCRCBDVCPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NN)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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